
N-(2-methylsulfanylphenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSPCA, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of azepane carboxamides and has shown promising results in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of N-(2-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. This increase in GABA levels is believed to contribute to the analgesic and anticonvulsant effects of N-(2-methylsulfanylphenyl)azepane-1-carboxamide.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of antioxidant enzymes such as SOD and CAT. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to reduce the levels of oxidative stress markers such as MDA and NO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its high potency and selectivity. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have a high affinity for the GABA receptor, which makes it an ideal candidate for studying the GABAergic system. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have low toxicity and side effects, which makes it a safe compound to use in lab experiments. One of the limitations of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is the potential use of N-(2-methylsulfanylphenyl)azepane-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide could be studied for its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the development of new synthesis methods for N-(2-methylsulfanylphenyl)azepane-1-carboxamide, which could improve its yield and purity. Finally, the development of new analogs of N-(2-methylsulfanylphenyl)azepane-1-carboxamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 2-methylsulfanylphenylamine and azepane-1-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antitumor properties. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also shown promising results in the treatment of neuropathic pain and epilepsy. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-9-5-4-8-12(13)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDQDKHXJGZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

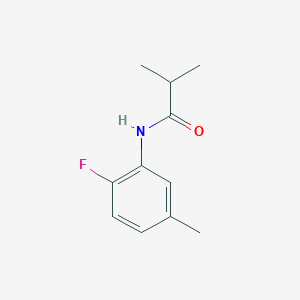
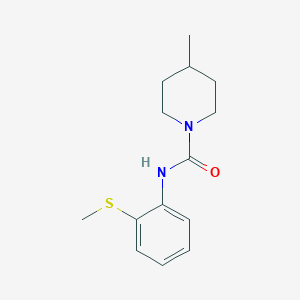
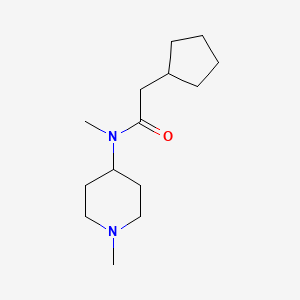
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
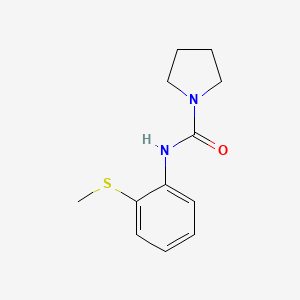
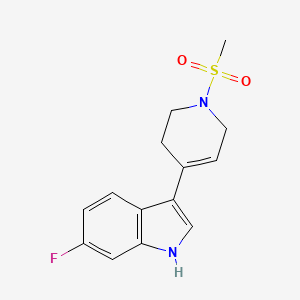

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
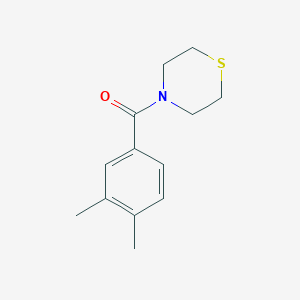
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)